molecular formula C18H17NO4 B12056521 L-Alanine-N-fmoc

L-Alanine-N-fmoc

Cat. No.: B12056521
M. Wt: 312.32 g/mol
InChI Key: QWXZOFZKSQXPDC-LAGVNOJESA-N
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Description

L-Alanine-N-fmoc, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine, is a derivative of the amino acid L-alanine. It is commonly used in peptide synthesis due to its role as a protecting group for the amino group of amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis (SPPS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine-N-fmoc can be synthesized through several methods. One common method involves reacting L-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. Another method uses 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and controlled reaction environments helps in achieving consistent quality and efficiency in production .

Mechanism of Action

The primary mechanism of action of L-Alanine-N-fmoc involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-alanine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

L-Alanine-N-fmoc is unique due to its specific use as a protecting group in peptide synthesis. Similar compounds include:

This compound is preferred in many cases due to its base-labile nature, which allows for mild deprotection conditions that do not affect other acid-labile groups in the peptide sequence .

Properties

Molecular Formula

C18H17NO4

Molecular Weight

312.32 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i11+1

InChI Key

QWXZOFZKSQXPDC-LAGVNOJESA-N

Isomeric SMILES

C[13C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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